tert-butyl2,2-bis(hydroxymethyl)azetidine-1-carboxylate
Description
tert-Butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate is a four-membered azetidine ring derivative featuring a tert-butyl carbamate protective group at the 1-position and two hydroxymethyl (-CH2OH) substituents at the 2-position. This structure combines the steric protection of the tert-butyl group with the polar, hydrogen-bonding capabilities of the hydroxymethyl groups, making it a versatile intermediate in medicinal chemistry and polymer synthesis. The compound’s bifunctional hydroxymethyl groups suggest applications in crosslinking, drug conjugation, or as a precursor for further functionalization.
Properties
IUPAC Name |
tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-5-4-10(11,6-12)7-13/h12-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLUOMBJHPRBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The hydroxymethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound is distinguished from related azetidine derivatives by its 2,2-bis(hydroxymethyl) substitution , which imparts high polarity and hydrogen-bonding capacity. Key structural analogs include:
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) :
- Features a 3-(2-bromoethyl) substituent, introducing electrophilic reactivity for SN2 substitutions.
- Higher molecular weight (264.16 g/mol vs. 217.27 g/mol for the target compound) due to bromine .
Lower hydrophilicity (predicted LogP ~1.8) compared to the target compound’s hydroxymethyl groups (estimated LogP ~0.5) .
tert-Butyl 3-(1-hydroxybutyl)-2-arylazetidines (e.g., 1h, 1j) :
- Exhibit 3-hydroxybutyl and 2-aryl groups, balancing hydrophobicity and steric bulk. Yields during synthesis (42–47%) suggest moderate efficiency for bulky substituents .
Physicochemical Properties
Biological Activity
Tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate is . The compound features an azetidine ring with two hydroxymethyl groups, which may contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : There is emerging evidence indicating that tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate may have anticancer effects through modulation of cell signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate exhibits significant antimicrobial activity. The minimum inhibitory concentrations (MICs) against selected bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings indicate that the compound has potential as a therapeutic agent against bacterial infections, particularly those caused by resistant strains.
Anticancer Activity
In vitro studies have shown that tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate can induce apoptosis in cancer cell lines. A notable case study involved its application in prostate cancer cells, where it was found to reduce cell viability by approximately 50% at concentrations around 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Prostate Cancer Study : In a controlled study involving prostate cancer cell lines, treatment with tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could be further explored as a potential therapeutic agent for prostate cancer.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate against standard antibiotics. The results indicated that while it was less effective than some antibiotics, it showed promise against multi-drug resistant strains.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate, and how can researchers address low yields in intermediate steps?
- Methodological Answer : The synthesis typically involves multi-step protocols, including azetidine ring functionalization and hydroxyl group protection. A common approach starts with tert-butyl azetidine-1-carboxylate intermediates, which undergo bis-hydroxymethylation using formaldehyde or paraformaldehyde under basic conditions (e.g., NaH/DMF) . To improve yields:
- Optimize reaction stoichiometry (e.g., 2.2 equivalents of formaldehyde to avoid incomplete substitution).
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor intermediates via TLC or LC-MS for real-time adjustment .
Q. How should researchers characterize the stereochemical configuration and purity of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of tert-butyl (δ ~1.4 ppm) and hydroxymethyl groups (δ ~3.5–4.0 ppm). NOESY experiments assess spatial proximity of substituents to determine stereochemistry .
- LC-MS : Verify molecular weight (calculated: 245.3 g/mol) and detect impurities (e.g., incomplete substitution products) .
- Polarimetry : Measure optical rotation if enantiomers are synthesized .
Q. What purification strategies are effective for isolating tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate from reaction mixtures?
- Methodological Answer :
- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–70%) to separate polar hydroxymethyl derivatives from non-polar byproducts .
- Recrystallization : Employ tert-butyl methyl ether (MTBE) or n-heptane for high-purity crystals .
- HPLC : Preparative reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related impurities .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate serve as a building block in chiral drug discovery?
- Methodological Answer : The azetidine scaffold’s rigidity and hydroxymethyl groups enable diverse derivatization:
- Peptidomimetics : Couple with amino acids via ester hydrolysis (e.g., TFA/CHCl) to generate carboxylic acid intermediates .
- Kinase Inhibitors : Introduce fluorinated or heteroaromatic groups at the hydroxymethyl positions using Mitsunobu or SN2 reactions .
- Comparative Data : Analogues like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate show enhanced metabolic stability in preclinical models .
Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity and stability?
- Methodological Answer :
- Fluorination : Replace hydroxymethyl with fluoromethyl groups (via DAST/Deoxo-Fluor) to improve lipophilicity and CNS penetration. For example, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate exhibits 2.5× higher blood-brain barrier permeability in murine models .
- Stability Studies : Compare hydrolysis rates under physiological pH (7.4) vs. acidic conditions (pH 2.0) using LC-MS. The tert-butyl group reduces ester hydrolysis by 40% compared to methyl esters .
Q. What strategies mitigate racemization during derivatization of the azetidine scaffold?
- Methodological Answer :
- Low-Temperature Reactions : Conduct substitutions at 0–5°C to minimize epimerization .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to retain stereochemistry during Mitsunobu reactions .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls. For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration variations .
- Meta-Analysis : Cross-reference data from PharmaBlock (CAS: 142253-56-3) and Key Organics (CAS: 690632-14-5) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
